molecular formula C18H22N2O2 B13435988 N-Benzyl 2-(benzylamino)-3-methoxypropionamide

N-Benzyl 2-(benzylamino)-3-methoxypropionamide

Cat. No.: B13435988
M. Wt: 298.4 g/mol
InChI Key: TYQJRMUBTUURQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl 2-(benzylamino)-3-methoxypropionamide is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzyl group attached to an amino group, which is further connected to a methoxypropionamide moiety. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl 2-(benzylamino)-3-methoxypropionamide typically involves the reaction of benzylamine with 3-methoxypropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl 2-(benzylamino)-3-methoxypropionamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxypropionamide moiety differentiates it from simpler benzylamines and provides additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-benzyl-2-(benzylamino)-3-methoxypropanamide

InChI

InChI=1S/C18H22N2O2/c1-22-14-17(19-12-15-8-4-2-5-9-15)18(21)20-13-16-10-6-3-7-11-16/h2-11,17,19H,12-14H2,1H3,(H,20,21)

InChI Key

TYQJRMUBTUURQX-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)NCC1=CC=CC=C1)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.